molecular formula C12H17BrClNO B13475567 1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride

1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B13475567
M. Wt: 306.62 g/mol
InChI Key: IWHHLGNZBCAKFN-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H16BrNO·HCl. It is a derivative of oxane (tetrahydropyran) and contains a bromophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is formed by the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the oxane ring.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Oxidation reactions can produce ketones or carboxylic acids.

    Reduction: Reduction reactions can yield phenyl derivatives or amines.

    Substitution: Substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride
  • 1-[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride
  • 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine hydrochloride

Uniqueness

1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17BrClNO

Molecular Weight

306.62 g/mol

IUPAC Name

[4-(4-bromophenyl)oxan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H

InChI Key

IWHHLGNZBCAKFN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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